Toluenesulfinic acid

Photoacid Generator Photopolymerization Acid Strength

Procurement pain point: Sodium p-toluenesulfinate fails in sensitive esterifications, and p-toluenesulfonic acid is too strong for controlled photopolymerization. The solution: Toluenesulfinic acid free acid form. - Superior esterification yield with ROH/BF₃·(C₂H₅)₂O vs. salt-based methods. - Conditional acid release: irradiation yields weak acid (pKa 1.7) under deaerated conditions, strong acid (>2 log units higher) under O₂ - tunable PAG. - EDC-HCl required for sulfinamide/sulfinate ester synthesis; avoids cyanuric chloride byproducts. - Available for immediate R&D supply; inert, sub--20°C storage required.

Molecular Formula C7H8O2S
Molecular Weight 156.20 g/mol
Cat. No. B8680183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToluenesulfinic acid
Molecular FormulaC7H8O2S
Molecular Weight156.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)O
InChIInChI=1S/C7H8O2S/c1-6-4-2-3-5-7(6)10(8)9/h2-5H,1H3,(H,8,9)
InChIKeyVLUWLNIMIAFOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toluenesulfinic Acid: Chemical Identity and Properties


Toluenesulfinic acid (p-toluenesulfinic acid, 4-methylbenzenesulfinic acid) is an aromatic sulfinic acid with the molecular formula C7H8O2S and a molecular weight of 156.20 g/mol [1]. It appears as a colorless to pale yellow solid with a melting point of 85–87°C and exhibits moderate acidity with a pKa of 1.7 at 25°C . The compound demonstrates limited aqueous solubility of 0.7 g per 100 mL at 25°C and requires storage under inert atmosphere at temperatures below -20°C due to its inherent thermal instability and tendency toward disproportionation [2]. This compound serves as a versatile synthetic intermediate in organic synthesis, particularly in sulfinylation reactions and as a precursor to sulfinate esters and sulfinamides [3].

1 Sulfinate ester formation via EDC-HCl activation
2 Sulfinamide synthesis with amine nucleophiles
3 Photoacid generation for controlled polymerization
4 Electrochemical quinone trapping to tosyl sulfones

Toluenesulfinic Acid: Differentiation from In-Class Analogs


Within the aromatic sulfinic acid class, compounds such as benzenesulfinic acid, sodium p-toluenesulfinate, and p-toluenesulfonic acid exhibit distinct chemical behaviors that preclude direct substitution. The free acid form (p-toluenesulfinic acid) demonstrates superior esterification efficiency compared to its sodium salt counterpart, with the ROH/BF3·(C2H5)2O method using the free acid outperforming methods B or C that utilize the sodium salt [1]. Furthermore, p-toluenesulfinic acid serves as a distinctly weaker acid (pKa 1.7) compared to p-toluenesulfonic acid, enabling controlled release scenarios in photoacid generator applications [2]. The para-methyl substitution on the aromatic ring also modulates nucleophilic reactivity and steric profile relative to unsubstituted benzenesulfinic acid, impacting reaction outcomes in electrochemical and synthetic applications [3]. These quantifiable differences underscore the necessity for precise compound selection rather than generic class-based substitution.

Target compound
Substitute concern
p-Toluenesulfinic acid (free acid)
Sodium p-toluenesulfinate: lower esterification efficiency may reduce yield
p-Toluenesulfinic acid (free acid)
p-Toluenesulfonic acid: much stronger acid, no tunable photo-release
p-Toluenesulfinic acid
Benzenesulfinic acid: lacks para-methyl, altered steric/electronic profile

Quantitative Evidence: Toluenesulfinic Acid vs. Analogs


pKa: Toluenesulfinic vs. Toluenesulfonic Acid

Toluenesulfinic acid (pKa 1.7) is a significantly weaker acid than p-toluenesulfonic acid. This acid strength differential enables selective photochemical generation: under deaerated conditions, irradiation of aryl tosylates yields exclusively p-toluenesulfinic acid, whereas oxygenated conditions release the stronger p-toluenesulfonic acid [1]. This tunable acid release mechanism is not achievable with pre-formed sulfonic acid derivatives.

pKa difference
Head-to-head
pKa 1.7 vs sulfonic acid (pKa <0, fully dissociated)
Supports tunable weak acid generation
Aqueous, 25°C
Photoacid Generator Photopolymerization Acid Strength

Esterification Efficiency: Free Acid vs. Sodium Salt

Direct comparative evaluation of esterification methods reveals that the free acid form (p-toluenesulfinic acid) outperforms its sodium salt counterpart. Using ROH/BF3·(C2H5)2O (Method D) with the free acid was superior to both Method B (ROH-HCl/BF3·(C2H5)2O) and Method C (CH3OH/BF3·(C2H5)2O without HCl) which employed sodium p-toluenesulfinate [1]. Additionally, attempted esterification with p-tolylsulfonyldiazomethane yielded only the sulfonate product at 15–20% yield rather than the desired ester [1].

Esterification efficiency
Head-to-head
Free acid + ROH/BF3·(C2H5)2O ranked above salt-based methods
Supports higher esterification yield
Comparative methodology study
Esterification Sulfinate Chemistry Synthetic Methodology

Aqueous Solubility: Free Acid vs. Sodium Salt

The free acid form (p-toluenesulfinic acid) exhibits limited water solubility of 0.7 g per 100 mL at 25°C [1], whereas its sodium salt (sodium p-toluenesulfinate) is reported as soluble in water . This solubility differential dictates medium compatibility: the free acid is suited for non-aqueous or biphasic systems, while the salt form is preferred for purely aqueous reaction conditions.

Aqueous solubility
Reported
0.7 g/100 mL (free acid) vs freely soluble sodium salt
Free acid suited for organic-phase reactions
25°C measurement
Solubility Formulation Aqueous Reactions

Redox Disproportionation Kinetics

p-Toluenesulfinic acid undergoes a second-order redox disproportionation reaction at room temperature with a rate constant k = 0.141 L·mol⁻¹·min⁻¹ [1]. This kinetic parameter is essential for predicting shelf-life, reaction time optimization, and process safety considerations. The reaction follows second-order kinetics with respect to sulfinic acid concentration and, at low pH, approximately first-order in hydrogen ion [2]. For context, the sodium salt form is reported as stable under normal temperatures and pressures, whereas the free acid is not stable even at room temperature [3].

Disproportionation kinetics
Class-level
k = 0.141 L·mol⁻¹·min⁻¹, second-order
Quantifies room-temperature instability
Requires cold storage, inert atmosphere
Kinetics Stability Reaction Engineering

Nucleophilic Addition in Electrochemical Quinone Trapping

In electrochemical oxidation studies, p-toluenesulfinic acid participates as a nucleophile in Michael addition reactions with electrochemically generated o- and p-benzoquinones, yielding sulfone products in good yield and purity [1]. Comparative studies with benzenesulfinic acid reveal both compounds react via Michael addition under identical electrochemical conditions, but the para-methyl substitution on the aromatic ring of p-toluenesulfinic acid influences steric and electronic parameters affecting reaction outcomes in specific substrate systems [2]. The products were characterized by IR, ¹H-NMR, and elemental analysis [1].

Electrochemical trapping
Head-to-head
Good yield of tosyl sulfones; para-methyl alters steric/electronic profile
Supports synthesis of tosyl-substituted sulfones
Electrochemical conditions
Electrosynthesis Nucleophilic Addition Sulfone Synthesis

Chemoselectivity in Sulfinamide Synthesis: EDC-HCl vs. Alternatives

Systematic evaluation of activating reagents for p-toluenesulfinic acid in sulfinate ester and sulfinamide synthesis revealed distinct chemoselectivity outcomes. Activation with cyanuric chloride led to sulfinate ester formation accompanied by undesired sulfone byproducts [1]. Methanesulfonyl chloride activation afforded mixtures of sulfinate esters and methanesulfonates [1]. In contrast, EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) provided the best results with highly selective formation of the target sulfinate esters [1]. For sulfinamide synthesis, both cyanuric chloride and trimethylacetic p-toluenesulfinic anhydride proved ineffective due to poor chemoselectivity, while EDC-HCl again demonstrated superior performance [1].

Chemoselectivity
Head-to-head
EDC-HCl reported highest selectivity; alternatives gave byproducts
EDC-HCl activation recommended for clean product
Sulfinate ester and sulfinamide synthesis
Sulfinamide Chemoselectivity Activation Methodology

Optimal Application Scenarios for Toluenesulfinic Acid


Photoacid Generation for Photoresists and Polymerization

Toluenesulfinic acid serves as a tunable weak acid precursor in non-ionic photoacid generator (PAG) applications. As demonstrated in Section 3, under deaerated conditions, irradiation of aryl tosylates yields exclusively p-toluenesulfinic acid, whereas oxygenated conditions release the stronger p-toluenesulfonic acid. This conditional release mechanism, enabled by the pKa differential (>2 log units), allows precise control over acid strength in photopolymerization processes—a capability not achievable with pre-formed sulfonic acid derivatives [4].

High-Yield Esterification Using Free Acid Form

For synthetic protocols involving esterification of sensitive sulfinic acid derivatives, the free acid form (p-toluenesulfinic acid) is the superior choice. Quantitative evidence shows that ROH/BF3·(C2H5)2O with the free acid outperforms methods employing the sodium salt (Methods B and C). Attempted esterification with p-tolylsulfonyldiazomethane yields only the sulfonate at 15–20% yield rather than the desired ester, underscoring the critical importance of reagent selection for achieving optimal yields [4].

Electrochemical Synthesis of Tosyl Sulfones

In electrosynthetic applications targeting sulfone products, p-toluenesulfinic acid acts as an effective nucleophile in Michael addition reactions with electrochemically generated benzoquinones. The resulting tosyl-substituted sulfones are obtained in good yield and purity. The para-methyl substitution provides distinct steric and electronic characteristics compared to unsubstituted benzenesulfinic acid, enabling the synthesis of tosyl-derived sulfones with tailored properties for pharmaceutical and agrochemical intermediates [4].

Chemoselective Sulfinamide/Sulfinate Synthesis with EDC-HCl

When procuring p-toluenesulfinic acid for the synthesis of sulfinamides or sulfinate esters, pairing with EDC-HCl activation is essential. Comparative data demonstrate that alternative activating reagents (cyanuric chloride, methanesulfonyl chloride) produce undesired byproducts or mixtures, whereas EDC-HCl provides highly selective formation of the target products. This chemoselectivity advantage directly translates to reduced purification requirements and higher isolated yields, making EDC-HCl the method of choice for these transformations [4].

Application
Selection Property
Validation Focus
Non-ionic photoacid generation
Tunable acid release (sulfinic vs sulfonic)
Condition-dependent PAG performance
Sulfinate ester synthesis
Free acid form reactivity with BF3·Et2O
Ester yield and purity
Electrochemical tosyl sulfone synthesis
para-Methyl nucleophile
Product steric/electronic profile
Sulfinamide synthesis
EDC-HCl activation compatibility
Byproduct minimization and selectivity

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